Crystal Vapor Pressure Regime: 2,7-Difluorofluorene vs. 2,7-Diiodofluorene and 2,7-Dichlorofluorene
Oliveira et al. (2016) determined crystal vapor pressures of three 2,7-dihalofluorenes by two complementary methods [1]. 2,7-Difluorofluorene exhibited measurable crystal vapor pressures between 299.17 K and 321.19 K (26.0–48.0 °C) using the Knudsen effusion technique. In contrast, 2,7-diiodofluorene required temperatures of 393.19–415.14 K (120.0–142.0 °C) for the same measurement, while 2,7-dichlorofluorene (static method) was measured at 364.64–394.22 K (91.5–121.1 °C). The onset temperature for measurable sublimation pressure of the difluoro compound is approximately 94 °C lower than that of the diiodo analog and 66 °C lower than that of the dichloro analog.
| Evidence Dimension | Crystal vapor pressure measurement temperature range (K) |
|---|---|
| Target Compound Data | 299.17–321.19 K (26.0–48.0 °C) — Knudsen effusion method |
| Comparator Or Baseline | 2,7-Diiodofluorene: 393.19–415.14 K (120.0–142.0 °C); 2,7-Dichlorofluorene: 364.64–394.22 K (91.5–121.1 °C) |
| Quantified Difference | ΔT_onset ≈ 94 °C lower than 2,7-diiodofluorene; ≈ 66 °C lower than 2,7-dichlorofluorene |
| Conditions | Knudsen effusion method (for F and I analogs); static method (for Cl analog); crystalline phase; Chemosphere 2016, 157, 25–32 |
Why This Matters
This directly impacts purification strategy (sublimation at near-ambient vs. high-vacuum heating), vapor-phase thin-film deposition process design, and environmental fate modeling — a user intending vacuum thermal deposition for OLED fabrication must account for a >90 °C shift in sublimation temperature when considering heavier-halogen alternatives.
- [1] Oliveira, J. A. S. A., Oliveira, T. S. M., Gaspar, A., Borges, F., Ribeiro da Silva, M. D. M. C., & Monte, M. J. S. (2016). Study on the volatility of halogenated fluorenes. Chemosphere, 157, 25–32. DOI: 10.1016/j.chemosphere.2016.05.014. View Source
